molecular formula C30H26N2O8 B448745 3-{[(Z)-2-(2,3-DIHYDRONAPHTHO[2,3-B][1,4]DIOXIN-2-YLCARBONYL)HYDRAZONO]METHYL}PHENYL 3,4,5-TRIMETHOXYBENZOATE

3-{[(Z)-2-(2,3-DIHYDRONAPHTHO[2,3-B][1,4]DIOXIN-2-YLCARBONYL)HYDRAZONO]METHYL}PHENYL 3,4,5-TRIMETHOXYBENZOATE

Cat. No.: B448745
M. Wt: 542.5g/mol
InChI Key: AHHJJMPRKQKQEB-ACXHZZMFSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[(Z)-2-(2,3-DIHYDRONAPHTHO[2,3-B][1,4]DIOXIN-2-YLCARBONYL)HYDRAZONO]METHYL}PHENYL 3,4,5-TRIMETHOXYBENZOATE is a complex organic compound with the molecular formula C30H26N2O8 and a molecular weight of 542.5 g/mol. This compound features a unique structure that includes a naphthodioxin moiety, a hydrazinylidene group, and a trimethoxybenzoate ester. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(Z)-2-(2,3-DIHYDRONAPHTHO[2,3-B][1,4]DIOXIN-2-YLCARBONYL)HYDRAZONO]METHYL}PHENYL 3,4,5-TRIMETHOXYBENZOATE typically involves multiple stepsThe final step involves esterification with 3,4,5-trimethoxybenzoic acid under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-{[(Z)-2-(2,3-DIHYDRONAPHTHO[2,3-B][1,4]DIOXIN-2-YLCARBONYL)HYDRAZONO]METHYL}PHENYL 3,4,5-TRIMETHOXYBENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydrazinylidene group to hydrazine or amine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • **Reduction

Properties

Molecular Formula

C30H26N2O8

Molecular Weight

542.5g/mol

IUPAC Name

[3-[(Z)-(2,3-dihydrobenzo[g][1,4]benzodioxine-3-carbonylhydrazinylidene)methyl]phenyl] 3,4,5-trimethoxybenzoate

InChI

InChI=1S/C30H26N2O8/c1-35-25-14-21(15-26(36-2)28(25)37-3)30(34)39-22-10-6-7-18(11-22)16-31-32-29(33)27-17-38-23-12-19-8-4-5-9-20(19)13-24(23)40-27/h4-16,27H,17H2,1-3H3,(H,32,33)/b31-16-

InChI Key

AHHJJMPRKQKQEB-ACXHZZMFSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)OC2=CC=CC(=C2)/C=N\NC(=O)C3COC4=CC5=CC=CC=C5C=C4O3

SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)OC2=CC=CC(=C2)C=NNC(=O)C3COC4=CC5=CC=CC=C5C=C4O3

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)OC2=CC=CC(=C2)C=NNC(=O)C3COC4=CC5=CC=CC=C5C=C4O3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.